2,4-Thiazolidinedione, potassium salt
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Overview
Description
2,4-Thiazolidinedione, potassium salt is a chemical compound that belongs to the thiazolidinedione family. Thiazolidinediones are heterocyclic compounds containing both nitrogen and sulfur atoms in a five-membered ring structure. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, potassium salt typically involves the reaction of thiazolidine-2,4-dione with potassium hydroxide. The reaction is carried out in an ethanolic solution, where the thiazolidine-2,4-dione is treated with potassium hydroxide to form the potassium salt . The reaction conditions are generally mild, and the product is obtained in good yields.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial production methods are optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,4-Thiazolidinedione, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazolidinedione ring.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve standard laboratory techniques and equipment.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted thiazolidinedione compounds .
Scientific Research Applications
2,4-Thiazolidinedione, potassium salt has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 2,4-Thiazolidinedione, potassium salt involves its interaction with specific molecular targets and pathways. One of the primary mechanisms is the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates gene expression related to glucose and lipid metabolism . By activating PPAR-γ, the compound can improve insulin sensitivity and exert hypoglycemic effects. Additionally, its antimicrobial and antioxidant activities are attributed to its ability to inhibit specific enzymes and scavenge reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-Thiazolidinedione, potassium salt include other thiazolidinedione derivatives such as:
- Pioglitazone
- Rosiglitazone
- Troglitazone
Comparison
Compared to other thiazolidinedione derivatives, this compound is unique in its specific chemical structure and the presence of the potassium salt form. This uniqueness can influence its solubility, reactivity, and biological activities. While other thiazolidinedione derivatives like pioglitazone and rosiglitazone are primarily used as antidiabetic agents, this compound has broader applications in scientific research and industrial processes .
Properties
CAS No. |
39131-10-7 |
---|---|
Molecular Formula |
C3H2KNO2S |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
potassium;1,3-thiazolidin-3-ide-2,4-dione |
InChI |
InChI=1S/C3H3NO2S.K/c5-2-1-7-3(6)4-2;/h1H2,(H,4,5,6);/q;+1/p-1 |
InChI Key |
CTMILBUTPCEHFW-UHFFFAOYSA-M |
Canonical SMILES |
C1C(=O)[N-]C(=O)S1.[K+] |
Related CAS |
2295-31-0 (Parent) |
Origin of Product |
United States |
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